Levofloxacin-d3 Sodium Salt is a deuterated derivative of Levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is primarily utilized in research settings to study pharmacokinetics and drug interactions due to its stable isotopic labeling. The presence of deuterium atoms in the molecular structure enhances the compound's stability and can improve analytical detection methods such as mass spectrometry.
Levofloxacin-d3 Sodium Salt is synthesized from Levofloxacin, which itself is derived from the racemic mixture of Ofloxacin. The synthesis involves the incorporation of deuterium, typically achieved through specific chemical reactions that replace hydrogen atoms with deuterium.
Levofloxacin-d3 Sodium Salt is classified as:
The synthesis of Levofloxacin-d3 Sodium Salt typically involves several steps:
For example, one method involves dissolving Levofloxacin in methanol and adding concentrated sulfuric acid, followed by refluxing to facilitate the reaction. The resultant mixture is then treated with sodium carbonate to precipitate the sodium salt form of the compound .
Levofloxacin-d3 Sodium Salt maintains a similar structure to its parent compound, Levofloxacin, with the key difference being the substitution of three hydrogen atoms with deuterium atoms. This modification can be represented as follows:
The molecular weight of Levofloxacin-d3 Sodium Salt is approximately 370.43 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure and purity.
Levofloxacin-d3 Sodium Salt can participate in various chemical reactions typical for fluoroquinolones, including:
The reactions are generally monitored through chromatographic techniques to ensure proper conversion and yield. For instance, high-performance liquid chromatography (HPLC) can be used to track the concentration of reactants and products throughout the reaction process .
Levofloxacin-d3 Sodium Salt exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to:
The mechanism is similar to that of Levofloxacin, making it effective against a broad range of Gram-positive and Gram-negative bacteria.
Relevant analyses often include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and decomposition behavior .
Levofloxacin-d3 Sodium Salt is primarily utilized in scientific research for:
Its unique characteristics make it an invaluable tool in both pharmaceutical research and clinical studies aimed at improving antibiotic therapies.
Levofloxacin-d3 sodium salt (C₁₈H₁₆D₃FN₃NaO₄; MW: 386.37) is a deuterium-labeled internal standard for the antibiotic levofloxacin. The deuterium atoms replace all three hydrogens in the 4-N-methyl group of the piperazine ring, yielding a molecular structure where the methyl group appears as –CD₃. This modification preserves the core fluoroquinolone scaffold: a benzoxazine ring with a carboxylic acid group at C6, a ketone at C7, and a fluorine atom at C8 [1] [3] [6]. The sodium salt form enhances solubility in aqueous matrices, critical for analytical applications.
Table 1: Structural Identifiers of Levofloxacin-d3 Sodium Salt
Property | Value |
---|---|
IUPAC Name | Sodium (S)-9-fluoro-3-methyl-10-[4-(trideuteriomethyl)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate |
Molecular Formula | C₁₈H₁₆D₃FN₃NaO₄ |
CAS Number | 2469039-38-9 |
Storage Conditions | +4°C, inert atmosphere |
Purity | >95% (HPLC) |
Deuterium incorporation targets the N-methyl group (vs. the labile carboxylic acid protons) to ensure metabolic stability and minimal kinetic isotope effects (KIEs). The synthetic route uses protected piperazine as a scaffold:
NMR Analysis:
X-ray Crystallography:While crystallographic data for levofloxacin-d3 is limited, studies of the parent compound reveal a planar benzoxazine-quinolone core. The piperazine ring adopts a chair conformation, with the sodium ion coordinating the carboxylate oxygen. Deuterium substitution does not alter this lattice, as confirmed by identical powder X-ray diffraction (PXRD) patterns vs. non-deuterated levofloxacin sodium salt [6].
The condensation of levofloxacin carboxylic acid with deuterated N-methylpiperazine employs two key solvent-based methods:1. Solvent-Drop Grinding:- Procedure: Equimolar amounts of levofloxacin carboxylic acid and CD₃-methylpiperazine are ground with catalytic DMSO in a ball mill.- Advantages: Reaction completion in ≤2 hours; solvent consumption reduced by 90% vs. traditional methods; yield >85% [5].- Mechanism: Mechanical force accelerates imine formation, while DMSO droplets facilitate proton transfer.
Table 2: Comparison of Synthetic Techniques
Parameter | Solvent-Drop Grinding | Solvent Evaporation |
---|---|---|
Reaction Time | ≤2 hours | 6–8 hours |
Solvent Volume | <0.5 mL/g reactant | >10 mL/g reactant |
Yield | >85% | 70–75% |
Key Impurity | None detected | Decarboxylated byproduct (3–5%) |
Excess methylpiperazine (common in non-deuterated synthesis) is impractical for deuterated analogs due to CD₃I costs (>$500/g). Key optimizations include:
Table 3: Impact of Stoichiometry on Reaction Efficiency
Molar Ratio (CD₃-MPZ : Acid) | Conversion (%) | Isotopic Abundance (%) | Yield After Crystallization (%) |
---|---|---|---|
1:1 | 78 | 98.5 | 65 |
1.5:1 | 95 | 99.2 | 82 |
3:1 | 97 | 98.8 | 79 |
CD₃-MPZ = deuterated N-methylpiperazine
The optimized protocol reduces CD₃-methylpiperazine use by 50% compared to earlier routes, cutting production costs by ≈30% while maintaining isotopic integrity [5]. Post-synthesis, the sodium salt is purified via anti-solvent crystallization (ethanol/water), yielding a hygroscopic white solid stable at 4°C under inert gas [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: